![molecular formula C25H44N2O B1247713 Azacosterol CAS No. 313-05-3](/img/structure/B1247713.png)
Azacosterol
Overview
Description
Azacosterol, also known as 20,25-diazacholesterol, is a cholesterol-lowering drug . It was previously marketed but has since been discontinued . The drug is a sterol and derivative of cholesterol in which two carbon atoms have been replaced with nitrogen atoms .
Molecular Structure Analysis
Azacosterol has the molecular formula C25H44N2O . It has a molar mass of 388.640 g/mol . The IUPAC name for Azacosterol is (3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .Chemical Reactions Analysis
Azacosterol acts as an inhibitor of 24-dehydrocholesterol reductase (24-DHCR), preventing the formation of cholesterol from desmosterol . Although it primarily acts to inhibit 24-DHCR, the drug also inhibits other steps in cholesterol biosynthesis .Physical And Chemical Properties Analysis
Azacosterol has a molecular formula of C25H44N2O and a molar mass of 388.640 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Clinical Pharmacology Perspectives
Azacosterol, in its broader classification of azole derivatives, has seen applications in clinical pharmacology. Azithromycin (AZ), a broad-spectrum macrolide antibiotic, has been discussed in the context of its pharmacokinetic and pharmacodynamic properties in humans and animals. This highlights the potential of azacosterol derivatives in various pharmacological research areas (Damle et al., 2020).
2. Agricultural Applications
Azaconazole, an experimental agricultural fungicide closely related to azacosterol, has been studied for its potential in controlling diseases like powdery mildew on crops. Research into its nephrotoxic potential and effects on renal function emphasizes the importance of safety in the development of such compounds (Rankin et al., 1985).
3. Pharmacogenetics Research
The field of pharmacogenetics, which includes the study of how genetic variations affect drug response, might encompass compounds like azacosterol. The NIH Pharmacogenetics Research Network has focused on correlating drug response with genetic variation, a principle relevant to the study and application of azacosterol (Giacomini et al., 2007).
4. Bioisosterism in Drug Design
Bioisosterism, a concept used for modifying lead compounds into safer and more effective agents, can be relevant in the context of azacosterol. This approach helps in understanding the structural and functional relationships of different molecules, such as azacosterol, in drug design (Patani & LaVoie, 1996).
5. Antiviral Research
In the realm of antiviral research, compounds like azacosterol may be explored for their potential efficacy. The paper on the interpretation of clinical trials of antiviral AIDS drugs, including AZT, underlines the significance of such research in understanding and developing effective antiviral agents (Epstein, 1997).
Safety And Hazards
The safety data sheet for Azacosterol suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFZYKYVZBISL-HUVRVWIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058509 | |
Record name | Azacosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azacosterol | |
CAS RN |
313-05-3 | |
Record name | Azacosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azacosterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azacosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZACOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT876J73A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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